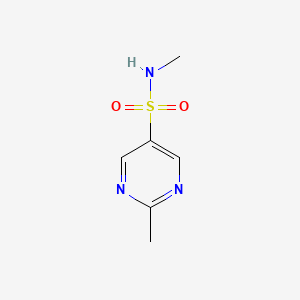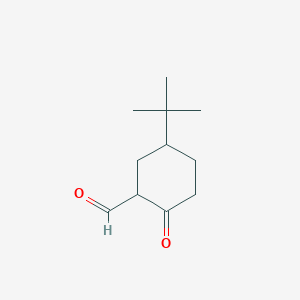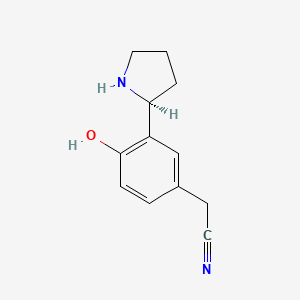
(S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile is a chiral organic compound characterized by the presence of a hydroxyl group, a pyrrolidine ring, and a nitrile group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment to the Phenyl Ring: The pyrrolidine ring is then attached to the phenyl ring through a substitution reaction, often facilitated by a base.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, which can be achieved using oxidizing agents.
Addition of the Nitrile Group: The nitrile group is added through a cyanation reaction, typically using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and bases such as sodium hydroxide.
Major Products
Oxidation: Formation of 4-hydroxy-3-(pyrrolidin-2-yl)benzaldehyde.
Reduction: Formation of 2-(4-hydroxy-3-(pyrrolidin-2-yl)phenyl)ethylamine.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学研究应用
(S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the development of novel materials and as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of (S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The nitrile group may also participate in interactions through hydrogen bonding or dipole-dipole interactions.
相似化合物的比较
Similar Compounds
®-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile: The enantiomer of the compound, which may exhibit different biological activity.
2-(4-Hydroxyphenyl)acetonitrile: Lacks the pyrrolidine ring, resulting in different chemical properties and applications.
2-(4-Hydroxy-3-methylphenyl)acetonitrile: Contains a methyl group instead of the pyrrolidine ring, leading to variations in reactivity and biological activity.
Uniqueness
(S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile is unique due to the presence of the chiral center and the combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.
属性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
2-[4-hydroxy-3-[(2S)-pyrrolidin-2-yl]phenyl]acetonitrile |
InChI |
InChI=1S/C12H14N2O/c13-6-5-9-3-4-12(15)10(8-9)11-2-1-7-14-11/h3-4,8,11,14-15H,1-2,5,7H2/t11-/m0/s1 |
InChI 键 |
ANDYWHXORDUWOG-NSHDSACASA-N |
手性 SMILES |
C1C[C@H](NC1)C2=C(C=CC(=C2)CC#N)O |
规范 SMILES |
C1CC(NC1)C2=C(C=CC(=C2)CC#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({[(4-Methylphenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B15275886.png)
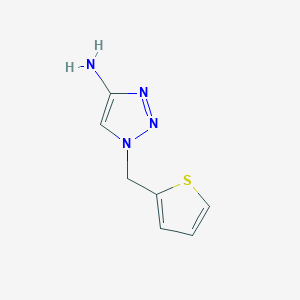
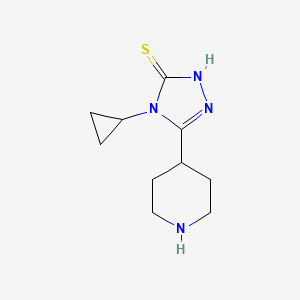

![({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}methyl)(methyl)amine](/img/structure/B15275915.png)
![4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15275927.png)
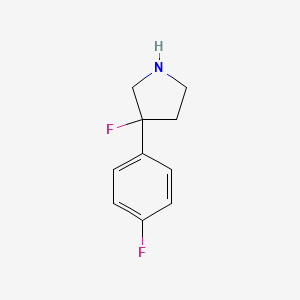
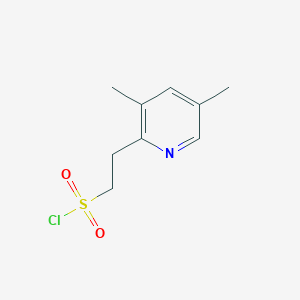

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15275967.png)

